1-シクロヘキセンメタノール

概要

説明

1-Cyclohexene-1-methanol is a compound that is related to various chemical reactions and synthesis processes. While the specific compound is not directly mentioned in the provided papers, the research does involve derivatives and reactions of cyclohexene and methanol, which are relevant to understanding the broader chemical context of 1-Cyclohexene-1-methanol.

Synthesis Analysis

The synthesis of cyclohexene derivatives can be complex and involves various catalysts and conditions. For instance, a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives uses Prins-type cyclization reaction catalyzed by hafnium triflate . Additionally, the synthesis of optically active cyclohexene antisepsis agents involves recrystallization from methanol and subsequent catalytic hydrogenolysis and esterification .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be elucidated using crystallography and theoretical calculations. For example, the crystallographic evidence of C2-symmetric cyclohexameric form of liquid methanol has been reported . Theoretical studies, such as those at the AM1, PM3, RHF, and B3LYP levels of theory, have been used to study the structure and energetics of C60 derivatives, which include cyclohexadiene derivatives .

Chemical Reactions Analysis

Cyclohexene and its derivatives undergo various chemical reactions. The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol has been investigated, showing high selectivity for the carbon-carbon double bond hydrogenation with nickel and copper electrodes . The gas-phase elimination of 1,1-dimethoxycyclohexane yields 1-methoxy-1-cyclohexene and methanol, following a first-order rate law .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can be influenced by their molecular structure and the presence of solvents. For instance, the crystal structure of 2,4-Dichloro-6-(8-quinolylaminomethylene)cyclohexa-2,4-dien-1-one methanol solvate shows intramolecular hydrogen bonding and C-H...O interactions . Similarly, the methanol solvate of 4,4'-(Cyclohexane-1,1-diyl)diphenol forms hydrogen bonds with the solvent molecule .

科学的研究の応用

医薬品

医薬品業界では、1-シクロヘキセンメタノールは、医薬品に使用される複素環式化合物の合成に関与する可能性があります . その構造により水素結合の形成が可能となり、薬物の結合親和性を高め、治療効果を向上させる可能性があります。

有機合成

この化合物は、特にアルケンを形成する脱水反応において、有機合成に役割を果たしています . これは、さまざまな合成経路の出発物質として役立ち、複雑な有機分子の生成に貢献しています。

材料科学

1-シクロヘキセンメタノールは、新素材開発のために材料科学で利用されています . その化学的性質は、特定の特性を持つ新しいポリマーやコーティングの製造に利用できます。

農業

1-シクロヘキセンメタノールの農業における直接的な用途は明示的に文書化されていませんが、関連する化合物やフィトナノテクノロジーなどの技術は、この分野に革命をもたらしています . これらの進歩は、農薬の合成や研究のための構造的類似体など、1-シクロヘキセンメタノールが貢献できる可能性のある分野を示唆しています。

化粧品業界

化粧品業界では、1-シクロヘキセンメタノールのような化合物は、香料の合成における中間体や、有効成分の溶媒として使用される可能性があります . バイオコスメティクスの推進は、1-シクロヘキセンメタノールの誘導体を含む、天然で安全な成分の必要性を強調しています。

環境への応用

1-シクロヘキセンメタノールと構造的に類似したシクロデキストリンは、包接錯体を形成する能力により、汚染物質の除去に使用されています . これは、1-シクロヘキセンメタノールを環境浄化用途のために改変できる可能性を示唆しています。

Safety and Hazards

When handling 1-Cyclohexene-1-methanol, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should not be ingested, and vapors or spray mist should not be inhaled . It should be kept away from heat and sources of ignition .

作用機序

Biochemical Pathways

It’s known that cyclohexanemethanol can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation (pco) using titanium dioxide nanoparticles as a catalyst .

Pharmacokinetics

Given its molecular weight of 1121696 , it is likely to have good bioavailability

特性

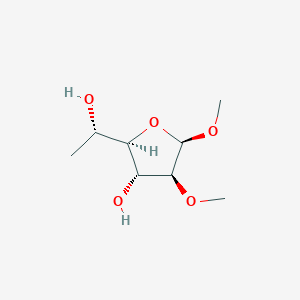

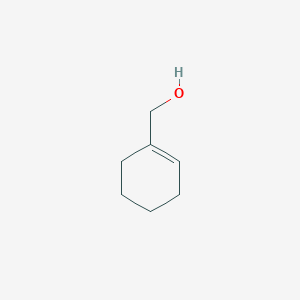

IUPAC Name |

cyclohexen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJOHGAEIAUULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964068 | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4845-04-9 | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohex-1-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

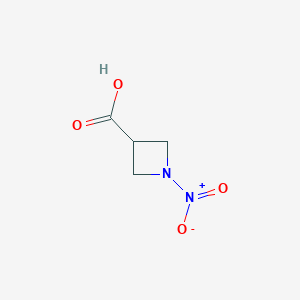

Q1: What is the structure and molecular formula of 1-Cyclohexene-1-methanol?

A1: 1-Cyclohexene-1-methanol is a cyclic alcohol with a double bond within the ring structure. Its molecular formula is C7H12O.

Q2: Can 1-Cyclohexene-1-methanol be used as a starting material for synthesizing other compounds?

A2: Yes, 1-Cyclohexene-1-methanol has proven useful in organic synthesis. For instance, it can be transformed into pseudo-α-D-mannopyranose through a multi-step synthesis involving osmium tetraoxide oxidation and various protecting group manipulations. []

Q3: Are there any studies investigating the formation of 1-Cyclohexene-1-methanol via chemical reactions?

A3: Yes, research indicates that 1-Cyclohexene-1-methanol can be generated through the trifluoroethanolysis of 5,6-heptadien-1-yl p-toluenesulfonate. This reaction primarily yields cyclic trifluoroethyl ethers, including the trifluoroethyl ether of 1-Cyclohexene-1-methanol. Kinetic studies suggest a rate enhancement for the formation of these cyclic ethers compared to their saturated analogues. []

Q4: Has 1-Cyclohexene-1-methanol been utilized in the synthesis of any natural products?

A4: Research shows that a derivative of 1-Cyclohexene-1-methanol, specifically (-)-6-hydroxy-4-methyl-1-cyclohexene-1-methanol acetate, serves as a key intermediate in the total synthesis of magellanine, a Lycopodium alkaloid. [, ]

Q5: Are there any known applications of 1-Cyclohexene-1-methanol derivatives in asymmetric synthesis?

A5: Yes, a chiral derivative of 1-Cyclohexene-1-methanol, (+)-(S)-3,3-dimethyl-4-tetrahydropyranyloxy-1-cyclohexenemethanol, was employed in the synthesis of chiral 3'-hydroxy-γ-ionylideneacetic acids. These acids are recognized as acidic metabolites found in Cercospora cruenta. [, ]

Q6: Has 1-Cyclohexene-1-methanol been identified as a component of any naturally occurring compounds?

A6: While 1-Cyclohexene-1-methanol itself has not been widely reported as a direct constituent of natural products, research suggests that structurally similar compounds, like the diastereomers of 2,6-dimethyl-6-(8-methyl-4-methylene-7-nonenyl)-2-cyclohexen-1-ylmethanols, have been synthesized and compared to natural diterpenes. This comparison led to the proposal of revising the structure of magydar-2,10(20),13-trien-17-ol, a diterpene isolated from Magydaris panacifolia. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

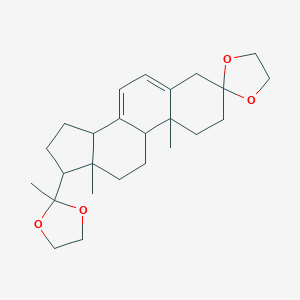

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)